molecular formula C9H14O2 B7961084 3-Acetyl-cycloheptanone

3-Acetyl-cycloheptanone

Cat. No.: B7961084
M. Wt: 154.21 g/mol
InChI Key: NOFWFTQDTAYPQN-UHFFFAOYSA-N
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Description

3-Acetyl-cycloheptanone is an organic compound with the molecular formula C9H14O2 It belongs to the family of cyclic ketones and is characterized by a seven-membered carbon ring with an acetyl group attached to the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Acetyl-cycloheptanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of cycloheptanone with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 3-Acetyl-cycloheptanone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids or diketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted cycloheptanones.

Scientific Research Applications

3-Acetyl-cycloheptanone has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of 3-acetyl-cycloheptanone involves its interaction with molecular targets such as enzymes or receptors. The acetyl group can participate in nucleophilic addition reactions, forming covalent bonds with active sites of enzymes. This interaction can modulate the activity of the enzyme, leading to various biochemical effects.

Comparison with Similar Compounds

    Cycloheptanone: A simpler ketone with a seven-membered ring, lacking the acetyl group.

    Cyclohexanone: A six-membered ring ketone, structurally similar but with different reactivity.

    Acetophenone: A ketone with a phenyl group instead of a cycloheptane ring.

Uniqueness: 3-Acetyl-cycloheptanone is unique due to its combination of a cyclic ketone structure with an acetyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

3-acetylcycloheptan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-7(10)8-4-2-3-5-9(11)6-8/h8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOFWFTQDTAYPQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCCCC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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